molecular formula C21H20ClN7O2S B11247119 3-benzyl-7-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

3-benzyl-7-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B11247119
M. Wt: 469.9 g/mol
InChI Key: DVJNOQZWRNJHHX-UHFFFAOYSA-N
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Description

1-{3-BENZYL-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-YL}-4-(2-CHLOROBENZENESULFONYL)PIPERAZINE is a complex organic compound that belongs to the class of triazolopyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The unique structure of this compound, featuring a triazole ring fused to a pyrimidine ring, makes it a promising candidate for various scientific research applications.

Properties

Molecular Formula

C21H20ClN7O2S

Molecular Weight

469.9 g/mol

IUPAC Name

3-benzyl-7-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]triazolo[4,5-d]pyrimidine

InChI

InChI=1S/C21H20ClN7O2S/c22-17-8-4-5-9-18(17)32(30,31)28-12-10-27(11-13-28)20-19-21(24-15-23-20)29(26-25-19)14-16-6-2-1-3-7-16/h1-9,15H,10-14H2

InChI Key

DVJNOQZWRNJHHX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-{3-BENZYL-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-YL}-4-(2-CHLOROBENZENESULFONYL)PIPERAZINE involves multiple steps, starting with the preparation of the triazolopyrimidine core. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-benzyl-1H-[1,2,3]triazole-4-carboxylic acid with suitable reagents can yield the desired triazolopyrimidine scaffold . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .

Chemical Reactions Analysis

1-{3-BENZYL-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-YL}-4-(2-CHLOROBENZENESULFONYL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Scientific Research Applications

1-{3-BENZYL-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-YL}-4-(2-CHLOROBENZENESULFONYL)PIPERAZINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{3-BENZYL-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-YL}-4-(2-CHLOROBENZENESULFONYL)PIPERAZINE involves its interaction with specific molecular targets. The triazole and pyrimidine rings play a crucial role in binding to the active sites of enzymes or receptors. For instance, the compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the inhibition of CDK2/cyclin A2 complex, which is essential for cell cycle progression .

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